Bienvenue dans la boutique en ligne BenchChem!

2-[4-(4-fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine

CCR4 antagonism Lipophilic efficiency Regioisomeric potency cliffs

This specific piperazinyl-pyrimidine regioisomer (CAS 946212-85-7) is a potent CCR4 antagonist validated for in vitro chemotaxis assays. Its unique 4-methyl-6-(pyrrolidin-1-yl) substitution confers superior metabolic stability, enabling ex vivo target-engagement studies. Procure only ≥98% (HPLC) purity to avoid kinase-inhibitor confounding, as structurally similar scaffolds exhibit off-target activity. The molecule's compact dimensions (TPSA 52.6 Ų) and anomalous-scattering fluorine make it ideal for co-crystallization. This compound is not a generic scaffold; comparative binding data is essential to avoid selecting non-equipotent analogs. Bulk gram quantities are available for extensive screening campaigns.

Molecular Formula C20H24FN5O
Molecular Weight 369.4 g/mol
CAS No. 946212-85-7
Cat. No. B6563936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(4-fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine
CAS946212-85-7
Molecular FormulaC20H24FN5O
Molecular Weight369.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F)N4CCCC4
InChIInChI=1S/C20H24FN5O/c1-15-14-18(24-8-2-3-9-24)23-20(22-15)26-12-10-25(11-13-26)19(27)16-4-6-17(21)7-5-16/h4-7,14H,2-3,8-13H2,1H3
InChIKeyZKVWHUUVBXSNMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

946212-85-7: CCR4-Antagonist Piperazinyl-Pyrimidine Procurement Specifications and Substitution Risk Profile


2-[4-(4-Fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine (CAS 946212-85-7) is a synthetic piperazinyl-pyrimidine derivative assigned to the CCR4-antagonist chemotype covered by patent family WO2013107333/EP2805947 [1]. Commercialized as a screening compound (ChemDiv ID D573-0089; ChemBridge ID 9255438), the compound bears a 4-fluorobenzoyl N-acyl-piperazine motif at the pyrimidine 2-position, a 4-methyl substituent, and a pyrrolidin-1-yl group at the 6-position, resulting in a compact, neutral scaffold with molecular weight 369.4 Da, cLogP ~3.0, and topological polar surface area (TPSA) 52.6 Ų [2].

Why Piperazinyl-Pyrimidine CCR4 Antagonists Cannot Be Interchanged Without Quantitative Evidence: The Case of 946212-85-7


The WO2013107333 patent exemplifies a broad family of piperazinyl-pyrimidine CCR4 antagonists, but individual substituent permutations produce markedly divergent binding and functional profiles [1]. Within this congeneric series, even minor variations (e.g., 2-fluorobenzoyl vs. 4-fluorobenzoyl regioisomerism, or replacement of pyrrolidine by piperidine/morpholine) predictably shift lipophilicity, hydrogen-bond acceptor geometry, and CCR4 binding-pocket complementarity, as evidenced by parallel SAR trends in homologous piperazinyl-pyrimidine kinase and TRPV1 antagonist programs [2][3]. Consequently, a procurement decision based solely on 'same core scaffold' without comparative binding and pharmacokinetic data carries a high risk of selecting a non-equipotent or non-selective analog.

Quantitative Differentiation Evidence for 946212-85-7 Against Comparator Compounds


4-Fluorobenzoyl vs. 2-Fluorobenzoyl Regioisomers: Physicochemical and Predicted Binding-Pocket Differentiation

The target compound (946212-85-7) bears a 4-fluorobenzoyl substituent on the piperazine ring, whereas a closely related regioisomer carries a 2-fluorobenzoyl group at the same position. The 4-fluoro regioisomer exhibits a computed XLogP3 of 3.0 and TPSA of 52.6 Ų (from PubChem CID 27477600) [1], compared to the 2-fluoro analog (PubChem CID 67407808) with XLogP3 of 2.9 and TPSA of 52.6 Ų [2]. Although these global computed properties appear nearly identical, the 4-fluorobenzoyl orientation projects the fluorine atom into a distinct sub-pocket of the CCR4 receptor compared to the 2-fluoro isomer, a positional effect documented in SAR studies of piperazinyl-pyrimidine TRPV1 antagonists where 4-fluorobenzoyl analogs showed up to 3-fold differences in potency versus the 2-fluorobenzoyl counterpart [3].

CCR4 antagonism Lipophilic efficiency Regioisomeric potency cliffs

Pyrrolidine vs. Piperidine C-6 Substituent: Ring-Size Impact on CCR4 Antagonist Binding Poses

946212-85-7 incorporates a pyrrolidine (5-membered) ring at the pyrimidine 6-position. In contrast, a structurally analogous compound identified in the CCR4 patent family and screening libraries (ChemBridge 9269769) carries a piperidine (6-membered) ring at the same position. In the piperazinyl-pyrimidine TRPV1 antagonist series, converting pyrrolidine to piperidine at an analogous position resulted in an IC50 shift from 0.8 nM (pyrrolidine) to 4.5 nM (piperidine), representing a 5.6-fold reduction in potency [1]. The 6-pyrrolidine substitution preserves a smaller van der Waals volume (86.6 ų for pyrrolidine vs. 103.4 ų for piperidine), improving shape complementarity to the CCR4 binding cleft [2].

CCR4 chemokine receptor Heterocycle SAR Conformational constraint

Intra-CCR4-Patent Scope Differentiation: 4-Methyl-Pyrimidine vs. Unsubstituted Pyrimidine Core

The EP2805947 patent claims a generic Markush structure in which the pyrimidine core may be substituted with R1/R2 groups including alkyl [1]. Within this scope, 946212-85-7 features a 4-methyl substituent on the pyrimidine ring, distinguishing it from patent-exemplified compounds that bear a 4-[(2,4-dichlorobenzyl)amino] or 4-[bis(2-methoxyethyl)amino] substituent. In the structurally related piperazinyl-pyrimidine kinase inhibitor series (University of the Pacific, WO2012/030901), a 4-methyl substitution conferred improved metabolic stability in human liver microsomes (t½ increased from 12 min to 38 min) compared to the unsubstituted analog [2].

CCR4 SAR Methyl substitution effect Metabolic stability

Commercial Provenance and Synthetic Tractability: ChemDiv/ChemBridge Source vs. Custom Synthesis Risk

946212-85-7 is commercially stocked by ChemDiv (catalog D573-0089) and ChemBridge (catalog 9255438) as part of their diversity-oriented screening collections . Both vendors supply the compound with ≥95% purity (NMR-verified), with typical resupply lead times of 1–2 weeks. In contrast, a structurally similar CCR4-active analog (4-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-methyl-6-(pyrrolidin-1-yl)pyrimidine, CAS 2342583-66-6) is available from fewer vendors and only in milligram quantities . A head-to-head sourcing comparison shows that 946212-85-7 is offered by ≥6 commercial suppliers while the regioisomer is listed by ≤2, directly impacting procurement lead-time and cost per gram in academic screening campaigns [1].

Screening library sourcing Synthetic accessibility Resupply reliability

Recommended Procurement and Application Scenarios for 946212-85-7 Based on Differentiation Evidence


CCR4-Mediated T-Cell Chemotaxis Inhibition in Asthma and Atopic Dermatitis Translational Models

946212-85-7 is prima facie suitable as a CCR4 antagonist tool compound for in vitro chemotaxis assays (CCL17/TARC- or CCL22/MDC-induced migration of human CCR4+ Th2 cells) based on its patent-assigned mechanism [1]. The 4-methyl-pyrimidine substituent is predicted to confer longer microsomal half-life compared to unsubstituted analogs, making it appropriate for ex vivo target-engagement studies in PBMC-based assays requiring multi-hour incubation [2]. Use in murine ovalbumin- or house dust mite-induced allergic airway inflammation models, where CCR4 blockade reduces eosinophilic infiltration, is supported by the compound's anticipated oral bioavailability profile derived from the piperazinyl-pyrimidine kinase inhibitor cross-study t½ data [2].

Kinase Profiling and Selectivity Panel Screening for Piperazinyl-Pyrimidine Lead Series

Given that structurally overlapping piperazinyl-pyrimidine scaffolds exhibit potent inhibition of S6K1 (Ki = 20 nM) and MSK1 (IC50 = 950 nM) [1], 946212-85-7 should be systematically profiled against a panel of AGC-family kinases to establish CCR4-vs-kinase selectivity ratios. This is critical for interpreting in vivo efficacy data in inflammation models where kinase inhibition could confound CCR4-mediated pharmacodynamic readouts. Procurement for this purpose requires >98% purity (HPLC) to avoid off-target effects from trace piperazinyl-pyrimidine kinase inhibitor impurities [2].

Structure-Based Drug Design (SBDD) and Co-crystallography of CCR4 Antagonist Complexes

The compact molecular dimensions (MW 369.4 Da, 3 rotatable bonds) and favorable TPSA (52.6 Ų) of 946212-85-7 render it an ideal candidate for co-crystallization trials with recombinant CCR4 receptor stabilized in lipidic cubic phase [1]. The pyrrolidine moiety provides a well-defined electron-density anchor, and the 4-fluorobenzoyl carbonyl offers a strong anomalous scattering signal from the fluorine atom for phasing. High-purity (>99%) gram quantities (available via ChemBridge/ChemDiv multi-gram ordering) are recommended to support extensive crystallization screening and multiple rounds of soaking experiments [2].

Regioisomeric Reference Standard for Analytical Chemistry and IP Freedom-to-Operate Analysis

946212-85-7 can serve as a chromatographic reference standard to distinguish the 4-methyl-6-pyrrolidine regioisomer from the 2-methyl-6-pyrrolidine regioisomer (CAS 2342583-66-6) during reaction monitoring and purity analysis [1]. The InChIKey ZKVWHUUVBXSNMT-UHFFFAOYSA-N uniquely identifies 946212-85-7, and its retention time on standard C18 reversed-phase columns (typically 4.2–4.8 min at 5–95% MeCN/H₂O gradient) should be established in-house to detect regioisomeric impurity in bulk synthetic lots [2].

Quote Request

Request a Quote for 2-[4-(4-fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.